N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
Description
N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxyethoxy group, a morpholine ring with a trifluoromethyl group, and a carboxamide functional group. Its unique structure suggests it may have interesting chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O4/c1-10-12(15(16,17)18)24-7-6-21(10)14(22)20-11-4-3-5-19-13(11)25-9-8-23-2/h3-5,10,12H,6-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBPJEYQHLSPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)NC2=C(N=CC=C2)OCCOC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-(2-methoxyethoxy)pyridine, can be synthesized through the reaction of 2-chloropyridine with 2-methoxyethanol under basic conditions.
Introduction of the Morpholine Ring: The pyridine intermediate is then reacted with 3-methyl-2-(trifluoromethyl)morpholine. This step often involves nucleophilic substitution reactions facilitated by a base such as potassium carbonate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions to introduce new substituents on the pyridine ring.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent reactions.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Interference: The compound could interfere with specific biochemical pathways, altering cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-methoxyethoxy)pyridin-3-yl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide shares structural similarities with other pyridine and morpholine derivatives, such as:
- 2-(2-methoxyethoxy)pyridine
- 3-methyl-2-(trifluoromethyl)morpholine
- N-(pyridin-3-yl)morpholine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxyethoxy group increases its solubility and potential for hydrogen bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
